molecular formula C16H14N2O4S2 B2389210 Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate CAS No. 864922-89-4

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2389210
CAS No.: 864922-89-4
M. Wt: 362.42
InChI Key: XHFHPTKIPNDXOO-UHFFFAOYSA-N
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Description

“Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, two nitrogen atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiadiazole rings would contribute to the compound’s aromaticity, while the ester group would likely make the compound polar .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar ester group could make the compound soluble in polar solvents, while the aromatic rings could contribute to its solubility in non-polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Kuticheva, Pevzner, and Petrov (2015) explored the synthesis of alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and related compounds through cyclization of carbethoxyhydrazones, demonstrating the thermal stability of the furylthiadiazole fragment in these substances (Kuticheva et al., 2015).
  • Abdelhamid, Ismail, and Abdel-Aziem (2008) synthesized 1,3,4-Thiadiazolines and 5-Arylazothiazoles from hydrazonoyl halide, elucidating their structure through spectral data and highlighting their potential for further biological testing (Abdelhamid et al., 2008).
  • Remizov, Pevzner, and Petrov (2019) studied the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to the formation of various derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Remizov et al., 2019).

Potential Biological Activities

  • Reddy, Rao, Yakub, and Nagaraj (2010) reported on the synthesis of a new series of thiadiazolylbenzo[b]furan derivatives, testing their nematicidal and antimicrobial activities. Some compounds showed comparable activity to standard treatments, indicating potential as bioactive molecules (Reddy et al., 2010).
  • Wu et al. (2018) isolated furan-2-carboxylic acids from Nicotiana tabacum, demonstrating significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines, suggesting potential pharmacological applications (Wu et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has biological activity, it could be due to interactions with proteins or other biological molecules, possibly through the formation of hydrogen bonds or other types of non-covalent interactions .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-20-11-5-3-10(4-6-11)14-17-16(24-18-14)23-9-12-7-8-13(22-12)15(19)21-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFHPTKIPNDXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC3=CC=C(O3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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